molecular formula C24H23N3O2S B11202658 3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11202658
M. Wt: 417.5 g/mol
InChI Key: DRPSOULEZCILRJ-UHFFFAOYSA-N
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Description

3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound belonging to the class of thienopyridines. This compound is characterized by its unique structure, which includes a fused cyclopenta[b]thieno[3,2-e]pyridine ring system, an amino group, a furyl group, and a mesityl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can produce the desired thienopyrimidines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and furyl groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzyme active sites, thereby inhibiting their activity. The presence of the pyridine nitrogen can provide resonance stabilization of carbanionic intermediates, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its combination of functional groups and fused ring system. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

6-amino-8-(furan-2-yl)-N-(2,4,6-trimethylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C24H23N3O2S/c1-12-10-13(2)21(14(3)11-12)27-23(28)22-20(25)19-18(17-8-5-9-29-17)15-6-4-7-16(15)26-24(19)30-22/h5,8-11H,4,6-7,25H2,1-3H3,(H,27,28)

InChI Key

DRPSOULEZCILRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CO5)N)C

Origin of Product

United States

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